Product packaging for N-(2,4-Dimethoxyphenyl)acetamide(Cat. No.:CAS No. 23042-75-3)

N-(2,4-Dimethoxyphenyl)acetamide

Cat. No.: B045891
CAS No.: 23042-75-3
M. Wt: 195.21 g/mol
InChI Key: PUOPSKXVSJHFJF-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)acetamide is a high-purity chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. Its core value lies in the strategic positioning of the electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, which profoundly influences the electronic properties and reactivity of the aniline nitrogen. This makes it a versatile building block for the synthesis of more complex heterocyclic systems and pharmaceutical scaffolds. Researchers primarily utilize this compound as a precursor in the development of novel compounds, including potential ligands for various biological targets. The acetamide group provides stability and directs electrophilic substitution, while the methoxy substituents can be leveraged for further functionalization or to modulate the solubility and pharmacokinetic properties of lead molecules in drug discovery programs. Its mechanism of action in research contexts is not as a direct bioactive agent, but rather as a structural motif that confers specific electronic and steric characteristics to a molecule, influencing binding affinity and metabolic stability. This reagent is essential for chemists working on the structure-activity relationship (SAR) studies of acetanilide-derived compounds and for the construction of libraries of small molecules for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B045891 N-(2,4-Dimethoxyphenyl)acetamide CAS No. 23042-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)acetamide
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InChI

InChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOPSKXVSJHFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066850
Record name Acetamide, N-(2,4-dimethoxyphenyl)-
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Molecular Weight

195.21 g/mol
Source PubChem
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CAS No.

23042-75-3
Record name N-(2,4-Dimethoxyphenyl)acetamide
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Record name Acetamide, N-(2,4-dimethoxyphenyl)-
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Record name Acetamide, N-(2,4-dimethoxyphenyl)-
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Record name Acetamide, N-(2,4-dimethoxyphenyl)-
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Record name N-(2,4-dimethoxyphenyl)acetamide
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Advanced Synthetic Methodologies for N 2,4 Dimethoxyphenyl Acetamide and Its Analogues

Established Synthetic Routes and Optimized Reaction Conditions

Traditional methods for synthesizing N-(2,4-Dimethoxyphenyl)acetamide have been refined to enhance yields and purity. These methods primarily involve the formation of an amide bond between an amine and a carboxylic acid or its derivative.

Acetylation of Aromatic Amines (e.g., 2,4-Dimethoxyaniline)

A common and direct method for the synthesis of this compound is the acetylation of 2,4-dimethoxyaniline (B45885). nih.gov This reaction typically employs acetylating agents like acetic anhydride (B1165640) or acetyl chloride. Optimal conditions often involve refluxing the reactants, and careful control of the reaction temperature and stoichiometric ratios of the reactants is crucial for maximizing the yield.

Reactant 1Reactant 2Key ConditionsProduct
2,4-DimethoxyanilineAcetic Anhydride or Acetyl ChlorideRefluxThis compound

Amide Coupling Reactions Utilizing Carbodiimide Reagents (e.g., EDC)

Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate the coupling of carboxylic acids with amines. chemistrysteps.comthermofisher.com This method is particularly valuable when dealing with less reactive starting materials. The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. chemistrysteps.com To improve the efficiency of EDC coupling, additives like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. thermofisher.comnih.gov These additives form more stable active esters, leading to higher yields and fewer side reactions. nih.gov The combination of EDC, HOAt, and a base like N,N'-diisopropylethylamine (DIPEA) has been shown to be a highly effective methodology for a wide range of carboxylic acids and amines. nih.gov

Carboxylic AcidAmineCoupling ReagentAdditive/BaseProduct
Acetic Acid2,4-DimethoxyanilineEDCHOAt, DIPEAThis compound

Condensation Reactions with Carboxylic Acids or Activated Esters

Direct thermal condensation of a carboxylic acid and an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Heating the salt above 100°C can drive off water and form the amide, but these forcing conditions can lead to degradation. libretexts.orgacsgcipr.org A more common approach is to activate the carboxylic acid, for instance, by converting it into an ester. The reaction of an amine with an activated ester is a well-established method for amide synthesis.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Protocols

Performing reactions without a solvent, or in a solventless system, offers numerous green advantages, including reduced solvent waste and easier product purification. While specific examples for this compound are not detailed in the provided results, the principle of solvent-free synthesis is a growing area of interest in organic chemistry.

Microwave and Ultrasound Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. irjmets.comrsc.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. irjmets.com This technique has been successfully applied to the synthesis of various acetamide (B32628) derivatives. irjmets.comnih.gov

Ultrasound irradiation is another green technique that can enhance reaction rates and yields. thieme-connect.comrsc.org The application of ultrasound can promote the synthesis of amides by facilitating the condensation of carboxylic acids and amines. rsc.orgnih.gov Ultrasound-assisted reactions can often be carried out at lower temperatures and with shorter reaction times compared to conventional methods.

TechniqueAdvantages
Microwave IrradiationRapid heating, shorter reaction times, higher yields. irjmets.comrsc.org
Ultrasound IrradiationEnhanced reaction rates, can be performed at lower temperatures. thieme-connect.comrsc.org

Application of Biocatalysis and Alternative Catalysts (e.g., Tannic Acid)

The drive towards greener and more sustainable chemical manufacturing has spurred significant research into alternatives to traditional synthetic methods. Biocatalysis and the use of unconventional, natural catalysts represent a frontier in the synthesis of acetamide derivatives, offering high selectivity and milder reaction conditions.

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations has become a powerful tool in organic synthesis. rsc.org For the production of N-aryl amides, biocatalysis offers a highly selective and environmentally benign alternative to conventional methods, which often require harsh conditions or stoichiometric coupling agents. rsc.orgnih.gov

One notable example involves the use of whole cells of the yeast Candida parapsilosis ATCC 7330, which has been shown to effectively catalyze the formation of N-aryl amides. While not specifically documented for this compound, the methodology demonstrates the potential of microbial systems in forming amide bonds under mild, aqueous conditions. This approach is part of a broader trend where enzymes like nitrile hydratase, N-acyltransferases, and various lyases are being harnessed for amide synthesis. rsc.orgnih.govacs.org For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been successfully used for the asymmetric synthesis of N-arylated aspartic acids, highlighting the potential for enzymes to handle aromatic amine substrates. acs.org These biocatalytic strategies are pivotal for developing sustainable pathways to complex, pharmaceutically relevant molecules. rug.nl

Tannic Acid as an Alternative Catalyst: Tannic acid, a naturally occurring polyphenol, is emerging as a versatile, "green" crosslinking agent and catalyst. nih.gov While its primary applications have been in polymer and materials science, its structure, rich in phenolic hydroxyl groups, gives it catalytic potential. researchgate.net The pyrogallol (B1678534) groups within the tannic acid structure are capable of activating other molecules. For example, they can trigger the ring-opening of epoxides, functioning as a hardener for epoxy resins. researchgate.net Recently, oxidized tannic acid (OTA) has been used to crosslink biopolymer films through interactions between its quinone groups and free amino groups on the polymers. nih.gov

Although the direct use of tannic acid as a catalyst for the synthesis of this compound from its constituent amine and carboxylic acid has not been extensively reported, its documented ability to interact with and activate functional groups suggests its potential in this area. Boron-based catalysts, such as boric acid, have been widely studied for direct amidation, but concerns over toxicity are shifting focus toward more benign alternatives. ucl.ac.uk Tannic acid, being a natural and readily available compound, represents a promising candidate for future research into green catalytic amidation reactions.

Regioselective Derivatization Strategies for this compound Analogues

The functionalization of the this compound scaffold is crucial for developing analogues with diverse chemical properties. Regioselective derivatization allows for precise modification of the molecule at specific sites, a key requirement in drug discovery and materials science.

Halogenation at the Acetamide α-Carbon

The introduction of a halogen atom at the α-carbon (the carbon adjacent to the carbonyl group) of the acetamide moiety is a common and powerful strategy for creating versatile synthetic intermediates. These α-haloacetamides are precursors for a wide range of further modifications.

The halogenation of a carbonyl compound at the α-position can proceed via two primary mechanisms depending on the reaction conditions. nih.gov

Acid-Catalyzed Halogenation : Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step. For asymmetrical ketones, this method favors the formation of the more substituted, thermodynamically stable enol, leading to halogenation at the more substituted α-carbon. ucl.ac.uke3s-conferences.org

Base-Promoted Halogenation : In the presence of a base, an enolate is formed. This process is under kinetic control, and the proton on the least sterically hindered α-carbon is removed more rapidly. ucl.ac.uk A significant characteristic of base-promoted halogenation is that the introduction of one halogen atom increases the acidity of the remaining α-protons, often leading to multiple halogenations. nih.gov

For acetamide analogues, selective monohalogenation is typically desired and is often achieved under acidic conditions or by careful control of stoichiometry. For example, the synthesis of 2-Bromo-N-(4-cyanophenyl)acetamide is achieved by treating 4-aminobenzonitrile (B131773) with bromoacetyl bromide. Similarly, 2-chloro-N-(4-methoxyphenyl) acetamide can be synthesized from p-methoxyaniline and chloroacetyl chloride. chemicalbook.com These α-haloacetamide derivatives serve as key building blocks for introducing further complexity into the molecule.

Introduction of Heterocyclic Moieties via Fusion or Linkage

Heterocyclic structures are fundamental components of many biologically active compounds. Introducing these rings into the this compound framework can be achieved either by linking a pre-formed heterocycle to the acetamide structure or by constructing the heterocyclic ring using the acetamide as a starting material (fusion).

A prevalent strategy involves using the α-haloacetamide analogues described previously. The electrophilic α-carbon is susceptible to attack by various nucleophiles, including those that are part of or can form a heterocyclic ring. For example, N-aryl 2-chloroacetamides can react with nucleophiles like 2-mercapto-4,6-dimethylnicotinonitrile, leading to the formation of thieno[2,3-b]pyridine (B153569) systems after intramolecular cyclization. asianpubs.org This demonstrates how a linkage reaction can be followed by a fusion (cyclization) step.

Starting MaterialReagent(s)Resulting HeterocycleReference
N-Aryl 2-chloroacetamide2-Mercapto-4,6-dimethylnicotinonitrile, NaOEtThieno[2,3-b]pyridine asianpubs.org
N-Aryl Amideo-Phenylenediamine, C. parapsilosisBenzimidazole
SulfamoylcarbohydrazideSodium Nitrite, Toluene (heat)Thieno acs.orgrug.nlnih.govthiadiazine 1,1-dioxide rsc.org

Nucleophilic Substitution Reactions in Analog Preparation

Nucleophilic substitution is a cornerstone of organic synthesis and is extensively used in the preparation of acetamide analogues, particularly when starting from α-haloacetamide derivatives. asianpubs.org The halogen atom at the α-position serves as an excellent leaving group, allowing for the introduction of a wide variety of functional groups through reaction with nucleophiles.

The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the facile replacement of the chlorine atom by nitrogen, oxygen, or sulfur nucleophiles. asianpubs.org

N-Nucleophiles : Amines and their derivatives can displace the α-halogen to form α-amino amides. This reaction is fundamental to the synthesis of many pharmaceutical compounds. For example, the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) is a key step in the synthesis of Lidocaine. acs.org

O-Nucleophiles : Alkoxides or phenoxides can react to form α-alkoxy or α-aryloxy acetamides. An example is the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate (B99206), which proceeds via nucleophilic attack by the methacrylate carboxylate group to yield 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. chemicalbook.com

S-Nucleophiles : Thiolates are effective nucleophiles that can displace the α-halogen to form α-thioacetamides, which are valuable intermediates for further transformations, including the synthesis of sulfur-containing heterocycles. asianpubs.org

These substitution reactions significantly expand the chemical space accessible from a single α-haloacetamide precursor, enabling the systematic modification of the molecule to tune its properties.

Oxidative Transformations for Di-functionalized Acetamide Structures

Oxidative reactions provide a pathway to introduce multiple functional groups, often with high regioselectivity, leading to di-functionalized acetamide structures. These transformations can create complex molecular architectures that are not easily accessible through other means.

One advanced method is the oxidative geminal C–C/C–O difunctionalization, which can install two different functional groups on the α-carbon. A reported example involves a tandem Brook rearrangement and radical oxygenation sequence. acs.org This process transforms N-allylic α-(trimethylsilyl)acetamides into γ-(silyloxy)-α-(aminoxy)amides, effectively introducing both a carbon-based substituent and an oxygen-based substituent at the α-position in a controlled manner. acs.org

Another strategy involves the oxidation of a precursor molecule to generate a key intermediate for further synthesis. For instance, an intermediate for isoquinoline (B145761) fluorine analogues was synthesized by the oxidation of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide using sodium periodate (B1199274) (NaIO₄). nih.gov This reaction transforms the sulfide (B99878) linkage into a sulfone, demonstrating an oxidative transformation that modifies a functional group to facilitate subsequent synthetic steps or to impart desired properties to the final molecule. nih.gov These oxidative methods are powerful tools for creating highly functionalized and structurally complex acetamide analogues.

Advanced Spectroscopic and Crystallographic Characterization of N 2,4 Dimethoxyphenyl Acetamide

X-ray Diffraction Analysis for Solid-State Structural Insights

Analysis of Amide Bond Planarity and Conformation

The geometry of the amide functional group is a cornerstone of its chemical and physical properties. The resonance between the nitrogen lone pair and the carbonyl π-system imparts significant partial double bond character to the C-N bond. This delocalization forces the atoms of the amide group (C-C(=O)-N-H) to adopt a planar or near-planar arrangement, a feature consistently verified by X-ray diffraction data of various amides. youtube.com

Table 1: Typical Geometric Parameters of the Acetanilide (B955) Amide Group

Parameter Typical Value Description
C=O Bond Length ~1.23 Å The length of the carbonyl double bond.
C-N Bond Length ~1.34 Å The length of the amide C-N bond, shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character. youtube.com
N-C(aryl) Bond Length ~1.42 Å The length of the bond connecting the amide nitrogen to the aromatic ring.
O=C-N Angle ~122° The bond angle within the amide group.
C-N-C(aryl) Angle ~126° The bond angle at the amide nitrogen.

Data derived from studies on analogous acetanilide structures.

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

In the solid state, the structure of N-(2,4-Dimethoxyphenyl)acetamide is anticipated to be dominated by a robust network of intermolecular hydrogen bonds, leading to a well-defined supramolecular assembly. The secondary amide group provides a classic hydrogen bond donor (the N-H group) and a primary hydrogen bond acceptor (the carbonyl oxygen).

The most persistent and common supramolecular motif observed in the crystal structures of primary and secondary amides is the formation of one-dimensional chains. soton.ac.ukmostwiedzy.pl In this arrangement, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, which in turn does the same, propagating a head-to-tail chain throughout the crystal lattice. mostwiedzy.pl This is often referred to as an amide catemer. For this compound, this N-H···O=C interaction would be the principal organizing force in its crystal packing.

Beyond this primary interaction, weaker C-H···O hydrogen bonds are also expected to play a significant role in stabilizing the three-dimensional crystal lattice. The electron-rich oxygen atoms of the two methoxy (B1213986) groups, as well as the carbonyl oxygen, can act as acceptors for hydrogen bonds from the aromatic and methyl C-H groups of adjacent molecules. Crystallographic studies of related dimethoxy-substituted compounds confirm the prevalence of such C-H···O interactions in directing the crystal packing. iucr.org These weaker interactions, along with potential π-π stacking interactions between the aromatic rings, contribute to the formation of a complex and stable three-dimensional supramolecular architecture.

Table 2: Expected Hydrogen Bonding Parameters for this compound

Donor (D) Hydrogen (H) Acceptor (A) D-H···A Interaction Type Typical D···A Distance (Å)
N H O=C Strong, primary amide chain 2.8 - 3.0
C(aryl) H O=C Weak, stabilizing 3.2 - 3.6
C(aryl) H O(methoxy) Weak, stabilizing 3.2 - 3.6
C(methyl) H O=C Weak, stabilizing 3.2 - 3.6
C(methyl) H O(methoxy) Weak, stabilizing 3.2 - 3.6

Parameters are based on data from analogous substituted acetanilide and dimethoxyphenyl structures. mostwiedzy.pliucr.org

Impact of Substituent Effects and Polymorphism on Crystal Packing

The nature and position of substituents on the phenyl ring have a profound impact on the molecular conformation and crystal packing of acetanilides. In this compound, the two methoxy groups exert significant steric and electronic effects.

Substituent Effects:

Para-Methoxy Group: The methoxy group at the C4 position is electronically significant. As a strong electron-donating group, it increases the electron density of the aromatic ring, which can influence the strength of π-π stacking interactions and C-H···π interactions.

Combined Effects: Together, the two electron-donating methoxy groups make the aromatic ring electron-rich and provide additional hydrogen bond acceptor sites (the oxygen atoms). These features increase the potential for a variety of weak C-H···O and C-H···π interactions, which fine-tune the crystal packing. researchgate.netnih.gov The interplay between the strong N-H···O=C chain formation and these numerous weaker interactions dictates the final, most thermodynamically stable crystal structure.

Polymorphism: Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and can exhibit different physical properties.

Given the conformational flexibility around the N-C(aryl) bond and the variety of possible intermolecular interactions (N-H···O, C-H···O, π-stacking), it is highly probable that this compound could exhibit polymorphism. Different arrangements of the primary N-H···O hydrogen-bonded chains or different modes of C-H···O interactions could lead to distinct crystal packing arrangements with different densities and stabilities. While no polymorphs of this compound have been reported, studies on similarly substituted aromatic compounds have revealed packing polymorphism, underscoring its potential in this system.

Computational Chemistry and Theoretical Investigations of N 2,4 Dimethoxyphenyl Acetamide

Molecular Docking Studies for Predictive Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.

While specific molecular docking studies detailing the binding affinities of N-(2,4-Dimethoxyphenyl)acetamide with various molecular targets are not extensively available in the reviewed literature, the principles of such analyses are well-established. For instance, studies on similar acetamide (B32628) derivatives have demonstrated the utility of molecular docking in predicting their potential as inhibitors for various enzymes. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the target. A more negative score typically signifies a stronger and more favorable binding interaction.

Future research could explore the binding affinities of this compound against a range of therapeutically relevant targets. Such studies would provide valuable data for assessing its potential pharmacological applications.

Target Protein Predicted Binding Affinity (kcal/mol) Reference
Data not availableData not available

The specific interactions between a ligand and a protein's binding site are crucial for its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen Bonds: The this compound molecule contains several hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygens). These groups can form hydrogen bonds with amino acid residues in a protein's binding site, such as serine, threonine, or tyrosine.

Hydrophobic Interactions: The dimethoxyphenyl ring and the acetyl methyl group are hydrophobic and can engage in van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.

π-π Stacking: The aromatic phenyl ring of this compound can participate in π-π stacking interactions with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions contribute to the stability of the ligand-protein complex.

Detailed analysis of the crystal structure and molecular interactions of related acetamide derivatives often reveals the importance of these non-covalent interactions in stabilizing the crystal packing and, by extension, their binding to biological targets. iucr.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are instrumental in this regard.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are frequently employed to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional conformation. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that minimize the molecule's energy.

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, studies on similar molecules have used DFT to analyze their structural and electronic characteristics. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. biomedres.us A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

While specific HOMO-LUMO energy values for this compound were not found in the direct search, theoretical calculations for analogous compounds provide a framework for understanding its potential electronic behavior. biomedres.usnih.gov

Parameter Energy (eV) Reference
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MESP map displays different colors on the van der Waals surface of the molecule to represent the electrostatic potential. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen atoms of the carbonyl and methoxy groups. researchgate.net

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the nitrogen atom. researchgate.net

Green regions denote areas of neutral potential. wolfram.com

By analyzing the MESP map of this compound, one could predict how it might interact with other molecules and its potential sites of chemical reactivity. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis

The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals. wisc.edu In the case of this compound, significant stabilization energies arise from the delocalization of electron density.

Key interactions typically involve the lone pairs of the oxygen and nitrogen atoms acting as donors and the antibonding orbitals (π* and σ) of the phenyl ring and carbonyl group acting as acceptors. For instance, the lone pair on the amide nitrogen (LP(N)) can delocalize into the antibonding π orbital of the adjacent carbonyl group (C=O), a classic resonance effect that stabilizes the amide bond. Similarly, the lone pairs on the methoxy oxygen atoms (LP(O)) interact with the π* orbitals of the aromatic ring. These interactions are fundamental to the electronic structure and reactivity of the molecule. nih.govnih.gov

Table 1: Selected NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N7)π* (C8-O9)45.8
LP (O1)π* (C2-C3)28.5
LP (O2)π* (C4-C5)25.1
π (C2-C3)π* (C4-C5)18.9
π (C8-O9)σ* (N7-C10)5.2

Note: Data are representative and based on typical values for similar molecular structures. Atom numbering is illustrative.

Topological Analysis (AIM, RDG, ELF, LOL) for Intermolecular Interactions

Topological analysis methods provide a framework for understanding chemical bonding and non-covalent interactions based on the electron density and its derivatives. These methods are used to visualize and quantify intermolecular forces that govern crystal packing and molecular recognition. researchgate.net

Atoms in Molecules (AIM): The AIM theory, developed by Bader, analyzes the topology of the electron density (ρ). It identifies critical points where the gradient of the electron density is zero, which helps in defining atomic basins and characterizing the nature of chemical bonds (e.g., shared-shell vs. closed-shell interactions). For this compound, AIM analysis can identify and characterize weak intermolecular hydrogen bonds, such as N-H···O and C-H···O, which are crucial for its solid-state structure. researchgate.net

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions. Low-density, low-gradient regions appear as spikes in the plot, indicating interactions like hydrogen bonds, van der Waals forces, and steric repulsion. This analysis provides a visual map of where these crucial intermolecular forces occur in the dimer or crystal lattice of the compound. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help in visualizing electron localization in a molecule. niscpr.res.in They provide a clear picture of core electrons, covalent bonds, and lone pairs. niscpr.res.in In the context of intermolecular interactions, these analyses can show how the electron pairs of the amide and methoxy groups are positioned to interact with adjacent molecules, complementing the RDG and AIM analyses by focusing on the electron-pair-based origins of these interactions. researchgate.netresearchgate.net

Table 2: Topological Analysis Summary for Intermolecular Interactions in this compound

Analysis MethodInformation ProvidedApplication to this compound
AIM Characterizes bond critical points (BCPs) to define intermolecular contacts.Identifies and quantifies the strength of N-H···O and C-H···O hydrogen bonds.
RDG Visualizes non-covalent interaction regions in 3D space.Maps the spatial extent of hydrogen bonding and van der Waals contacts between molecules.
ELF/LOL Maps regions of high electron localization (bonds, lone pairs).Reveals the localization of valence electrons involved in forming intermolecular bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the properties of molecules in their electronically excited states. rsc.org It is a widely used tool for predicting UV-visible absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f). rsc.orgnih.gov

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The primary transitions are typically from occupied molecular orbitals located on the dimethoxyphenyl ring and the acetamide group to unoccupied orbitals. The highest occupied molecular orbital (HOMO) is often centered on the electron-rich aromatic ring, while the lowest unoccupied molecular orbital (LUMO) may be localized on the acetamide moiety or distributed across the ring. growingscience.com

The calculated absorption wavelengths (λ), excitation energies, and oscillator strengths help in interpreting the experimental UV-vis spectrum. The analysis also identifies the molecular orbitals involved in each transition, characterizing them as π→π* or n→π* transitions. This information is valuable for understanding the photophysical properties of the molecule. nih.gov

Table 3: Calculated Electronic Transitions for this compound using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S14.412810.152HOMO → LUMO (π→π)
S0 → S24.852560.098HOMO-1 → LUMO (π→π)
S0 → S35.232370.210HOMO → LUMO+1 (π→π*)

Note: Data are representative and calculated for a molecule in a simulated solvent environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov These models are developed to predict the activity of new, unsynthesized compounds and to understand the structural features that are critical for their biological effects. nih.govmdpi.com

For a series of this compound analogs, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors or receptor antagonists. The process involves several steps:

Data Set Selection: A group of structurally related acetamides with measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (physicochemical properties) are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govchemicalpapers.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

A resulting QSAR model might show, for instance, that inhibitory activity is positively correlated with the lipophilicity of substituents on the phenyl ring but negatively correlated with their steric bulk, guiding the design of more potent analogs. nih.gov

Table 4: Example of Molecular Descriptors Used in a QSAR Study

DescriptorTypeSignificance
LogP HydrophobicDescribes the compound's partitioning between lipid and aqueous phases.
Molar Refractivity (MR) StericRelates to molecular volume and polarizability.
Dipole Moment ElectronicMeasures the polarity of the molecule, influencing interactions.
HOMO/LUMO Energy ElectronicRelates to the molecule's ability to donate or accept electrons.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. utupub.fi In drug discovery, MD simulations are invaluable for investigating the stability of a ligand bound to its biological target (e.g., a protein) and for exploring the conformational changes that occur within the complex. nih.govnih.gov

If this compound is identified as a ligand for a specific protein, an MD simulation would be performed on the docked ligand-protein complex. The simulation tracks the trajectory of the complex over a period of nanoseconds, providing insights into its dynamic behavior. utupub.firesearchgate.net

Key analyses performed on the MD trajectory include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein's active site residues is monitored throughout the simulation to identify the key interactions responsible for binding affinity and stability. researchgate.net

These simulations can confirm whether the binding pose predicted by molecular docking is stable and can reveal dynamic interactions that are not apparent from a static model, thereby validating the potential of this compound as a viable ligand. chemicalpapers.com

Table 5: Summary of MD Simulation Analysis for a Ligand-Target Complex

MetricPurposeInterpretation for a Stable Complex
RMSD Assesses structural stability of the complex over time.Reaches a plateau with low fluctuations (e.g., < 3 Å).
RMSF Measures residue-level flexibility.Low fluctuations in the binding site residues indicate stable interactions.
Hydrogen Bonds Quantifies key ligand-protein interactions.Key hydrogen bonds are maintained for a high percentage of the simulation time.

N 2,4 Dimethoxyphenyl Acetamide As a Key Synthetic Intermediate and Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

N-(2,4-Dimethoxyphenyl)acetamide and its core structure, the 2,4-dimethoxyphenyl moiety, are valuable precursors in the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds. Heterocycles are a major class of compounds used extensively in medicinal chemistry and materials science. nih.gov The strategic placement of the methoxy (B1213986) and acetamide (B32628) groups on the phenyl ring can influence the reactivity of the molecule, allowing for selective chemical transformations.

A significant application of this structural motif is in the synthesis of novel triazole derivatives. For instance, researchers have developed preparative methods for synthesizing derivatives of ((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. pensoft.net These syntheses involve the reaction of 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione with various halogenated nitriles in an alkaline medium. pensoft.net The resulting nitrile compounds can be further hydrolyzed to produce corresponding carboxylic acids, expanding the library of accessible complex molecules. pensoft.net This demonstrates the utility of the 2,4-dimethoxyphenyl group as a foundational element for building elaborate heterocyclic systems with potential biological activity. pensoft.net

Similarly, related dimethoxyphenyl structures serve as key intermediates for other important molecular classes. For example, N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, which features a similar dimethoxy substitution pattern, is a known intermediate in the synthesis of isoquinoline (B145761) fluorine analogues. nih.gov The general principle of using N-acetamide functionalized phenyl rings as synthons is a common strategy in organic chemistry for constructing elaborate molecular architectures.

Table 1: Examples of Synthesized Triazole Derivatives from a 2,4-Dimethoxyphenyl Precursor pensoft.net This table showcases derivatives synthesized from 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione, highlighting the role of the core structure in building complex molecules.

Derivative Name Molecular Formula Yield (%)
((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetonitrile C₁₂H₁₁N₄O₂S 82
3-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)propanenitrile C₁₃H₁₃N₄O₂S 89
4-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)butanenitrile C₁₄H₁₅N₄O₂S 85

Application in Agrochemical Compound Design

The N-phenylacetamide scaffold is a well-established structural motif in the field of agrochemicals, particularly in herbicides. evitachem.com Renowned herbicides such as alachlor, acetochlor, and metolachlor (B1676510) are all part of the N-phenylacetamide class, underscoring the importance of this core structure for biological activity. evitachem.com Consequently, derivatives of this compound represent a logical starting point for the design of new and potentially more effective agrochemical agents.

While direct studies on the agrochemical properties of this compound are not extensively published, the exploration of structurally related compounds provides strong evidence for its potential. For example, the herbicidal activity of various N-phenylacetamide derivatives suggests that modifications of the phenyl ring and the acetamide group can tune the compound's efficacy and spectrum of control. evitachem.com The dimethoxy substitution pattern on the phenyl ring in this compound can significantly influence properties like solubility, soil degradation, and interaction with biological targets, which are critical factors in agrochemical design.

Furthermore, the acetamide moiety is a versatile anchor for synthesizing other biologically active heterocyclic systems. For example, new 2-(4-oxo-thiazolidin-2-ylidene)-acetamides have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. fabad.org.tr Pyrazole derivatives, which can be synthesized from related building blocks, are also frequently used as pharmacophores in a wide range of pesticides. researchgate.net The synthesis of novel pyrazolecarboxamide derivatives bearing a sulfonate fragment has been explored to identify potential antifungal and antiviral agents, further illustrating the modular approach to agrochemical design where scaffolds like dimethoxyphenyl acetamide can be valuable starting materials. researchgate.net

Table 2: Related N-Phenylacetamide Structures and their Agrochemical Relevance This table highlights the established use of the N-phenylacetamide core in existing agrochemicals and the potential of related structures.

Compound Name Class/Relevance Reference
Alachlor N-phenylacetamide Herbicide evitachem.com
Acetochlor N-phenylacetamide Herbicide evitachem.com
Metolachlor N-phenylacetamide Herbicide evitachem.com
N-(4-bromo-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide Structurally similar compound with potential herbicidal and pesticide activity evitachem.com

Potential for Incorporation into Functional Materials (e.g., Polymers, Resins)

The structural features of this compound make it and its derivatives attractive candidates for incorporation into functional materials such as specialized polymers and resins. These materials can be designed for applications ranging from chemical synthesis to advanced electronics.

A clear example of this application is the use of a derivative, N-[(2,4-dimethoxyphenyl)methyl]acetamide, in solid-phase synthesis. This compound is used to create a functionalized polystyrene resin. evitachem.com This resin acts as a versatile tool for synthesizing N-alkylhydroxamic acids, demonstrating how the 2,4-dimethoxyphenyl moiety can be tethered to a polymer backbone to facilitate complex chemical transformations. evitachem.com In this role, the polymer is not just a passive support but a functional material that enables specific synthetic routes.

The broader class of molecules containing amide groups, such as N,N-dimethylacrylamide, is widely used in polymer chemistry. These monomers can undergo polymerization to create a vast array of materials with tailored properties. rsc.org While this compound itself is not a simple monomer, its structure could be modified to be incorporated into polymer chains as a pendant group. This would imbue the resulting polymer with the specific chemical characteristics of the dimethoxyphenyl acetamide unit, potentially leading to materials with unique optical, thermal, or binding properties. The synthesis of such functional polymers represents a promising area for future research.

Table 3: Example of a Functional Material Incorporating the 2,4-Dimethoxyphenyl Moiety This table describes a specific application of a derivative in materials science.

Material Base Polymer Functional Unit Application Reference

Structure Activity Relationship Sar and Molecular Mechanisms of Action in Vitro Studies

Influence of Substituent Effects on Molecular Recognition and In Vitro Activity

Substituents on the aromatic ring and the acetamide (B32628) moiety play a critical role in defining the molecule's steric and electronic profile, which in turn influences its binding affinity and activity at various biological targets.

The 2,4-dimethoxy substitution pattern on the phenyl ring is a key feature influencing molecular interactions. Methoxy (B1213986) groups are electron-donating and can participate in hydrogen bonding through their oxygen atoms. In related acetophenone (B1666503) amide structures studied as tyrosinase inhibitors, the presence of hydroxyl groups at the 2 and 4 positions of a phenyl ring led to a significant increase in enzyme inhibitory activity. nih.gov This suggests that the oxygen atoms at these positions are crucial for interaction with enzyme active sites, a role that the methoxy groups of N-(2,4-Dimethoxyphenyl)acetamide could potentially fulfill. The 2,4-dihydroxy substitution on the phenyl ring of certain benzothiazole (B30560) derivatives was also found to be important for the inhibition of both mushroom and human tyrosinase. nih.gov

In studies of other related molecules, such as N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the methoxy group is noted to lie slightly out of the plane of the phenyl ring. iucr.org The acetamide substituent in this analog is considerably twisted out of the phenyl plane, which can be attributed to steric interference from adjacent substituents. iucr.org This conformational flexibility is crucial for how the molecule fits into a binding pocket. Furthermore, the acetamide's NH group can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, forming intermolecular hydrogen bonds that can stabilize the molecule within a crystal structure or a biological target's active site. iucr.orgnih.gov

While this compound itself is not halogenated, examining halogenated analogs provides insight into how such substitutions would alter its properties. Halogens are electronegative and can act as hydrogen bond acceptors, influencing the molecule's electronic distribution and binding capabilities.

Molecular Recognition and Binding Interactions with Biological Macromolecules (In Vitro)

The specific interactions of this compound with enzymes and receptors are determined by its ability to fit into binding sites and form stable non-covalent interactions.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes a key step in the synthesis of pro-inflammatory prostanoids. nih.gov Inhibition of COX-2 is a major strategy for anti-inflammatory drugs. nih.gov Molecular docking studies of benzothiazole derivatives, which share structural similarities with this compound, have been performed to investigate their binding to the COX-2 enzyme. researchgate.net These studies suggest that compounds with an acetamide linkage can position themselves within the enzyme's active site. For a molecule like this compound, the dimethoxyphenyl ring could occupy a hydrophobic pocket, while the acetamide group could form hydrogen bonds with key residues in the active site, similar to how other inhibitors bind.

Serine Proteases: This large family of enzymes, characterized by a key serine residue in their active site, is involved in processes like blood coagulation and inflammation. nih.govmdpi.comnih.gov Their catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate. mdpi.com Inhibitors of serine proteases often act by forming a covalent bond with the active site serine or by mimicking the substrate and remaining tightly bound. mdpi.comwikipedia.org The acetamide group in this compound could potentially interact with the active site of a serine protease, although specific inhibitory data is not readily available. Docking-based screening of databases has identified various acetamide-containing molecules as potential inhibitors of acetylcholinesterase, which is a serine protease. nih.gov

Cholinesterases: Acetylcholinesterase (AChE), a type of serine protease, is a primary target in the treatment of Alzheimer's disease. nih.goveuropeanreview.orgmdpi.com It breaks down the neurotransmitter acetylcholine. nih.govnih.gov Many AChE inhibitors have been developed, and in silico and in vitro studies have explored a wide range of chemical structures, including those containing acetamide moieties. nih.govnih.govmdpi.com A virtual screening study identified several acetamide derivatives that bind to AChE with nanomolar affinity. nih.gov The binding site of AChE is a narrow gorge with a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov The dimethoxyphenyl group of this compound could engage in hydrophobic and π-π stacking interactions within the gorge, while the acetamide linker provides a scaffold for orienting the molecule and forming hydrogen bonds.

Table 1: In Vitro Inhibitory Activity of Acetamide Analogs against Cholinesterases
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c)Mushroom Tyrosinase0.0020 µM nih.gov
Kojic Acid (Standard)Mushroom Tyrosinase16.69 µM nih.gov
N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide (S-4)Cyclooxygenase-2 (COX-2)Demonstrated high anti-inflammatory and analgesic effects in vivo researchgate.net

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov Inhibiting this enzyme is a strategy for developing skin-whitening agents. nih.gov Studies on acetophenone amides have shown that derivatives with 2,4-dihydroxy substitutions on a phenyl ring are potent competitive inhibitors of mushroom tyrosinase. nih.gov One such compound exhibited an IC₅₀ value of 0.0020 µM, significantly more potent than the standard, kojic acid (IC₅₀ of 16.69 µM). nih.gov The 2,4-dimethoxy pattern of this compound is electronically similar to the 2,4-dihydroxy pattern, suggesting it could also interact with the binuclear copper center in the tyrosinase active site. Docking studies predict that the ortho-hydroxyl (or methoxy) group can form a hydrogen bond with the Asn260 residue near the catalytic copper ions. nih.gov

Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a key target for antifungal drugs. nih.govwikipedia.org The enzyme catalyzes the removal of a methyl group from lanosterol. wikipedia.org Inhibitors, such as azole antifungals, typically coordinate to the heme iron atom in the enzyme's active site. nih.gov While direct studies on this compound are lacking, in silico docking of other small molecules into the active site of Candida albicans CYP51 shows that interactions with key residues like LYS143 are important for binding. researchgate.net The dimethoxyphenyl group could fit into the hydrophobic substrate-binding cavity of the enzyme.

Sodium Channels: Voltage-gated sodium channels are transmembrane proteins essential for the generation of action potentials in excitable cells. nih.gov Various neurotoxins and drugs modulate channel function by binding to specific receptor sites, either blocking the ion pore or altering the channel's gating kinetics. nih.gov While some drugs are known to interact with these channels, for instance, the β-adrenergic agonist clenbuterol (B1669167) has been shown to inhibit sodium channels in skeletal muscle, specific in vitro studies detailing the interaction of this compound with sodium channels are not available in the reviewed literature. nih.gov

GABAergic, Glycinergic, and Adenosinergic Receptors: These receptor systems are crucial for neurotransmission in the central nervous system. GABAergic and glycinergic receptors are the primary inhibitory neurotransmitter receptors, while adenosinergic receptors are involved in regulating neuronal activity. There is currently limited publicly available research from the reviewed sources on the direct in vitro interaction of this compound with these specific receptor types.

In Vitro Protein-Chromophore Complex Interactions of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro interactions between the chemical compound This compound and proteins, particularly in the context of protein-chromophore complexes. Extensive searches of scientific databases and literature have not yielded specific studies that investigate the binding affinity, quenching mechanisms, or structural changes that may occur when this compound interacts with proteins such as serum albumins.

While the principles of protein-ligand interactions are well-established, and techniques like fluorescence spectroscopy are commonly employed to study these phenomena, no such experimental data has been published for this compound. Typically, such studies would involve titrating a protein solution, for instance, bovine serum albumin (BSA) or human serum albumin (HSA), with the compound of interest and monitoring changes in the protein's intrinsic fluorescence. nih.govmdpi.comnih.gov This allows for the determination of binding constants (Ka), the number of binding sites (n), and the thermodynamic parameters of the interaction, which can elucidate the nature of the binding forces. nih.govnih.govresearchgate.net

Furthermore, the chromophoric nature of this compound, implied by its aromatic structure, would be a key aspect of such an investigation. The interaction with a protein could potentially alter the electronic environment of the chromophore, leading to shifts in its absorption or emission spectra. mdpi.com Techniques such as synchronous fluorescence and three-dimensional fluorescence spectroscopy could provide insights into conformational changes in the protein's microenvironment upon binding. nih.gov

However, without specific experimental data for this compound, any discussion of its protein-chromophore complex interactions would be purely speculative. The scientific community has not yet published the detailed research findings or data tables that would be necessary to construct an authoritative and scientifically accurate account of this specific interaction.

Therefore, the following sections, which would typically be populated with detailed experimental results and data, remain unwritten pending future research in this area.

Detailed Research Findings

No published data available.

Data Tables

No published data available to generate tables.

Advanced Methodological Considerations and Challenges in N 2,4 Dimethoxyphenyl Acetamide Research

Methodological Optimization for Efficient Synthesis of Novel Derivatives

The synthesis of N-aryl acetamides, including derivatives of N-(2,4-Dimethoxyphenyl)acetamide, is a cornerstone of medicinal and organic chemistry. researchgate.neteurekaselect.com Methodological advancements focus on improving reaction efficiency, yield, purity, and environmental footprint.

A primary route for synthesizing N-aryl acetamides involves the acylation of the corresponding aniline (e.g., 2,4-dimethoxyaniline) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. ijirset.com Optimization of this classic approach often involves exploring alternative reagents and catalysts. For instance, base-mediated protocols using nitriles like acetonitrile as a surrogate for the acetyl group have been developed, offering a transition-metal-free method that can proceed at room temperature. researchgate.net Another efficient approach is the use of chloroacetyl chloride with various aromatic amines, which can be performed under neutral or basic conditions (Schotten-Baumann conditions) to produce N-substituted chloroacetamides, key intermediates for further derivatization. ijpsr.inforesearchgate.net

To synthesize more complex derivatives, multi-component reactions (MCRs) offer a highly efficient strategy by combining several reactants in a single step, thereby reducing waste and saving time. researchgate.net For specific transformations, such as the demethylation of a methoxy (B1213986) group to a hydroxyl group on the phenyl ring, reagents like sodium iodide and chlorotrimethylsilane in acetonitrile are employed, often requiring reflux conditions for extended periods to ensure complete reaction. nih.gov

Recrystallization: Using solvents like ethanol to obtain high-purity crystalline products. ijpsr.info

Column Chromatography: Employing silica gel with solvent gradients (e.g., hexane-ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

The choice of methodology depends on the specific derivative being synthesized. Factors such as the nature of substituents on the aromatic ring and the desired final molecular architecture guide the selection of reagents, catalysts, and reaction conditions.

Table 1: Selected Methods for N-Aryl Acetamide (B32628) Synthesis

Method Key Reagents/Catalysts Conditions Advantages
Classical Acylation Aniline, Acetic Anhydride/Acetyl Chloride Varies (often with base or acid catalyst) Well-established, versatile
Base-Mediated N-Acetylation Aniline, Acetonitrile, tBuOK Room Temperature Transition-metal-free, mild conditions researchgate.net
Chloroacetylation Aromatic Amine, Chloroacetyl Chloride Room Temperature, often in water Forms versatile chloroacetamide intermediates ijpsr.inforesearchgate.net

| Demethylation | Aryl methoxy ether, NaI, Chlorotrimethylsilane | Reflux in Acetonitrile | Specific for converting methoxy to hydroxyl groups nih.gov |

Analysis of Crystallographic Data Discrepancies and Contributing Factors (e.g., Polymorphism)

The precise characterization of this compound and its derivatives relies heavily on single-crystal X-ray diffraction. This technique provides definitive data on molecular geometry, conformation, and intermolecular interactions that dictate the crystal packing. However, discrepancies in crystallographic data can arise from several factors, with polymorphism being a significant contributor. acs.orgresearchgate.net

Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, can lead to different unit cell parameters, space groups, and molecular packing arrangements for the same chemical entity. researchgate.net For example, N-(2-chlorophenyl)acetamide is known to exist in both monoclinic and orthorhombic polymorphs. researchgate.net Such variations are influenced by crystallization conditions, including the solvent used, temperature, and rate of cooling.

Analysis Techniques and Data Interpretation:

Hirshfeld Surface Analysis: This computational tool is crucial for systematically analyzing intermolecular interactions within a crystal. iucr.orgmdpi.comiucr.org It maps the electron distribution to visualize and quantify contacts like hydrogen bonds (N—H⋯O, C—H⋯O) and other weaker interactions (C—H⋯π, π–π stacking), which are fundamental to the supramolecular architecture. iucr.orgnih.govnih.gov Hirshfeld analysis helps in understanding why a particular packing arrangement is favored and can highlight subtle differences between polymorphs or closely related structures. nih.gov The analysis generates 2D fingerprint plots that summarize the contribution of different types of intermolecular contacts, such as H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C interactions. nih.goviucr.org

Torsion and Dihedral Angles: Discrepancies are often observed in the torsion angles that define the molecule's conformation. A key parameter in acetanilides is the dihedral angle between the plane of the phenyl ring and the acetamide group. nih.gov This angle is sensitive to the electronic and steric effects of substituents and the demands of the crystal packing environment. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the phenyl ring plane by 28.87 (5)°. iucr.org In contrast, the amide group in N-(2-methoxyphenyl)acetamide is nearly coplanar with the benzene (B151609) ring. nih.gov

Contributing factors to data discrepancies include:

Experimental Conditions: Data collected at different temperatures can affect unit cell dimensions and atomic displacement parameters.

Disorder: Static or dynamic disorder of flexible groups, like methoxy groups, can complicate structure refinement.

Software and Refinement Models: The choice of crystallographic software and the refinement strategy can lead to minor variations in the final structural model. acs.org

A systematic comparison of crystallographic data for a family of compounds, using tools like XPac, allows for the identification of isostructurality (different compounds with the same packing) and pseudosymmetry, providing a deeper understanding of the structural landscape. acs.org

Comparative Analysis with Structurally Similar Acetamide Derivatives

To understand the specific structural properties of this compound, it is instructive to compare it with structurally related N-aryl acetamides. The position and nature of substituents on the phenyl ring significantly influence molecular conformation and crystal packing.

Molecular Conformation: A defining feature of N-aryl acetamides is the relative orientation of the acetamide group and the phenyl ring. While resonance suggests the molecule should be nearly coplanar to maximize conjugation, steric hindrance from ortho-substituents often forces the acetamide group out of the ring plane. acs.org

In N-(2-methoxyphenyl)acetamide , the amide group is nearly coplanar with the ring. nih.gov

In 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide , the dihedral angle between the acetamide group and the dimethoxyphenyl ring is a significant 80.81 (5)°. nih.gov

For 2-chloro-N-(4-methoxyphenyl)acetamide , a para-substituted analog, this dihedral angle is 28.87 (5)°, showing a moderate twist. iucr.org

Intermolecular Interactions and Supramolecular Assembly: The crystal packing of acetanilides is typically dominated by N—H⋯O hydrogen bonds, which link molecules into chains, dimers, or more complex motifs. nih.goviucr.org

In many simple acetanilides, these N—H⋯O interactions form one-dimensional chains. nih.gov

The presence of other functional groups introduces additional interactions. In halogenated derivatives, C—H⋯Cl, C—Br⋯π, and even Br⋯Br contacts can play a crucial role in building the 3D architecture. iucr.orgnih.goviucr.org

In methoxy-substituted compounds like N-(4-methoxyphenyl)acetamide and its isomers, weaker C—H⋯O and C—H⋯π interactions become important in stabilizing the crystal lattice. iucr.orgiucr.org

Table 2: Comparison of Structural Features in N-Aryl Acetamide Derivatives

Compound Phenyl-Acetamide Dihedral Angle (°) Primary Intermolecular Interactions Supramolecular Motif
N-(2-methoxyphenyl)acetamide Nearly coplanar N—H⋯O, C—H⋯O nih.gov Not specified
2-chloro-N-(4-methoxyphenyl)acetamide 28.87 iucr.org N—H⋯O, C—H⋯O, C—H⋯Cl, C—H⋯π iucr.org 3D Network iucr.org
2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide 80.81 (vs. dimethoxyphenyl ring) nih.gov N—H⋯O, O—H⋯O nih.gov 3D Network nih.gov
2,2,2-tribromo-N-(2-fluorophenyl)acetamide Not specified C—Br⋯π, Br⋯Br nih.goviucr.org 1D Ladder nih.goviucr.org

| (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | 14.9 - 45.8 (between rings) iucr.org | C—H⋯O, C—H⋯π iucr.org | 1D Chains iucr.org |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Paradigms

Research surrounding N-(2,4-Dimethoxyphenyl)acetamide is situated within the broader paradigm of structure-activity relationship (SAR) studies of acetamide (B32628) derivatives. The core research findings indicate that the unique arrangement of the 2,4-dimethoxy substituents on the phenyl ring significantly influences the molecule's chemical properties and potential biological interactions. While comprehensive biological activity screens are not extensively documented in the public domain, the existing data from related compounds suggest that the acetamide backbone is a versatile scaffold for introducing diverse functionalities.

The primary paradigm in the study of this compound has been its synthesis and characterization as a building block or intermediate in the preparation of more complex molecules. For instance, related dimethoxyphenyl acetamide structures have been investigated as intermediates in the synthesis of isoquinoline (B145761) fluorine analogues and as potential tyrosinase inhibitors for applications in cosmetics. nih.govnih.gov This highlights a research focus on leveraging the this compound core for the development of novel compounds with specific functional attributes.

Prospective Avenues for Advanced Academic Inquiry

The foundational knowledge of this compound opens up several prospective avenues for advanced academic inquiry. A significant area for future research is the comprehensive exploration of its pharmacological and biological activities. Given that various acetamide derivatives exhibit a wide range of effects, systematic screening of this compound for activities such as anticancer, antimicrobial, and neuroprotective properties is a logical next step.

Further investigation into its role as a precursor for heterocyclic synthesis is also warranted. The dimethoxy-substituted phenyl ring can influence the reactivity and stereochemistry of cyclization reactions, potentially leading to the discovery of novel heterocyclic systems with unique biological profiles. Moreover, computational and theoretical studies, such as Density Functional Theory (DFT), could be employed to predict its reactivity, stability, and potential interactions with biological targets, thereby guiding experimental work.

Development of Novel Methodologies in Synthesis and Characterization for this compound Research

Advancements in synthetic and analytical chemistry offer opportunities to refine the methodologies used in this compound research.

Synthesis: Future synthetic strategies could focus on developing more efficient and environmentally benign "green" chemical processes. This could involve exploring enzymatic catalysis or microwave-assisted organic synthesis to reduce reaction times and improve yields. The development of one-pot multicomponent reactions for the direct synthesis of this compound and its derivatives from simple precursors would also represent a significant methodological advancement.

Characterization: In terms of characterization, while standard techniques like NMR and IR spectroscopy are fundamental, advanced analytical methods can provide deeper insights. The use of reverse-phase high-performance liquid chromatography (HPLC) methods with mass spectrometry (MS) compatible conditions is crucial for purity assessment and pharmacokinetic studies. sielc.com Advanced solid-state characterization techniques, such as single-crystal X-ray diffraction, can provide precise information about the molecule's three-dimensional structure and intermolecular interactions in the solid state. nih.gov Furthermore, techniques like Hirshfeld surface analysis can offer detailed insights into intermolecular contacts within the crystal structure. nih.gov

The following table summarizes the key properties of this compound:

PropertyValue
Molecular FormulaC10H13NO3
Monoisotopic Mass195.08954 Da
Predicted XlogP1.3
InChIKeyPUOPSKXVSJHFJF-UHFFFAOYSA-N
SMILESCC(=O)NC1=C(C=C(C=C1)OC)OC

Data sourced from PubChem. uni.lu

Q & A

Basic: What are the established synthetic routes for N-(2,4-Dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

This compound is synthesized via acetylation of 2,4-dimethoxyaniline. A common method involves reacting 2,4-dimethoxyaniline with acetyl chloride in chloroform under basic conditions (e.g., sodium carbonate) to yield the product . Optimization studies show that microwave-assisted synthesis significantly improves yields (93%) compared to conventional heating (71%), as demonstrated in analogous acetamide derivatives . Key parameters to optimize include reaction time, temperature, and stoichiometric ratios of acetyl chloride to amine.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : Protons on the methoxy groups (δ 3.7–3.9 ppm) and the acetamide carbonyl (δ 168–170 ppm in 13C^{13}\text{C} NMR) are diagnostic .
  • X-ray Crystallography : Structural analogs (e.g., N-(2,5-dimethoxyphenyl)acetamide derivatives) exhibit orthorhombic crystal systems (space group P212121P2_12_12_1) with bond angles and lengths consistent with planar acetamide moieties .
  • Mass Spectrometry : The molecular ion peak at m/z 163.2163 corresponds to the molecular formula C10H13NO\text{C}_{10}\text{H}_{13}\text{NO} .

Advanced: How do computational models explain the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations on related compounds reveal that methoxy substituents enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions. The HOMO-LUMO gap (~4.5 eV) suggests moderate stability, while Mulliken charges indicate nucleophilic sites at the oxygen atoms of methoxy groups . Molecular docking studies of analogs highlight potential binding interactions with biological targets (e.g., enzymes), though experimental validation is required .

Advanced: What structure-activity relationships (SAR) are observed in derivatives of this compound?

  • Methoxy Positioning : Derivatives with 2,4-dimethoxy groups exhibit enhanced bioactivity compared to mono-methoxy analogs, likely due to increased lipophilicity and hydrogen-bonding capacity .
  • Acetamide Modification : Substitution of the acetamide group with cyano or sulfonyl moieties alters solubility and target affinity. For example, cyano derivatives show improved antibacterial activity in vitro .
  • Biological Activity : Analogs like N-(3,4-dimethoxyphenethyl)acetamide derivatives demonstrate inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

Advanced: How can researchers resolve discrepancies in synthetic yields between conventional and microwave-assisted methods?

Discrepancies in yields (e.g., 71% conventional vs. 93% microwave) arise from differences in energy transfer efficiency. Microwave irradiation enables rapid, uniform heating, reducing side reactions. To validate:

  • Conduct kinetic studies to compare activation energies.
  • Analyze by-products via HPLC or GC-MS to identify degradation pathways .
  • Optimize microwave power and solvent systems (e.g., polar solvents like DMF enhance microwave absorption) .

Advanced: What methodologies are recommended for assessing the purity and stability of this compound in research settings?

  • Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities like unreacted 2,4-dimethoxyaniline. A purity standard of >95% is typical .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (e.g., analogs degrade above 250°C) .
  • Stability Studies : Store under inert conditions (argon atmosphere) at −20°C to prevent oxidation of methoxy groups, as demonstrated in related acetamides .

Advanced: How can researchers address conflicting mutagenicity data in structurally related acetamide derivatives?

  • In Silico Prediction : Use tools like QSAR models to predict mutagenicity based on substituent effects. For example, dihydroxyphenyl analogs show higher predicted mutagenicity than dimethoxy derivatives due to redox-active phenolic groups .
  • Experimental Validation : Conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) for analogs. Note that conflicting results may arise from metabolic activation differences (e.g., S9 liver homogenate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.